Cas no 1506090-31-8 (1-(5-methylfuran-2-yl)cyclopentan-1-amine)

1-(5-methylfuran-2-yl)cyclopentan-1-amine structure
1506090-31-8 structure
Product Name:1-(5-methylfuran-2-yl)cyclopentan-1-amine
CAS No:1506090-31-8
MF:C10H15NO
MW:165.232202768326
CID:6055399
PubChem ID:96736840
Update Time:2025-07-22

1-(5-methylfuran-2-yl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-methylfuran-2-yl)cyclopentan-1-amine
    • EN300-1818311
    • 1506090-31-8
    • Inchi: 1S/C10H15NO/c1-8-4-5-9(12-8)10(11)6-2-3-7-10/h4-5H,2-3,6-7,11H2,1H3
    • InChI Key: CIBYNVHACLWGKS-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC=C1C1(CCCC1)N

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 39.2Ų

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Additional information on 1-(5-methylfuran-2-yl)cyclopentan-1-amine

Introduction to 1-(5-methylfuran-2-yl)cyclopentan-1-amine (CAS No. 1506090-31-8)

1-(5-methylfuran-2-yl)cyclopentan-1-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This molecule, identified by the CAS number 1506090-31-8, has garnered attention due to its role as a key intermediate in the synthesis of various pharmacologically relevant derivatives. The presence of both a furan moiety and an amine functional group makes it a versatile scaffold for further chemical modifications, enabling the development of novel therapeutic agents.

The structural composition of 1-(5-methylfuran-2-yl)cyclopentan-1-amine consists of a cyclopentane ring substituted with a 5-methylfuran moiety at the 2-position and an amine group at the 1-position. This configuration allows for diverse interactions with biological targets, making it a promising candidate for drug discovery. The compound’s ability to engage with multiple binding sites on proteins or enzymes has been explored in recent studies, suggesting its potential utility in modulating cellular processes.

In recent years, there has been growing interest in the development of small molecules that can interact with biological systems in novel ways. The furan ring, known for its ability to participate in hydrogen bonding and π-stacking interactions, contributes to the compound’s binding affinity and specificity. Additionally, the amine group serves as a handle for further derivatization, allowing chemists to tailor the molecule’s properties for specific applications.

One of the most compelling aspects of 1-(5-methylfuran-2-yl)cyclopentan-1-amine is its potential in the field of medicinal chemistry. Researchers have been investigating its derivatives as candidates for treating various diseases, including neurological disorders and inflammatory conditions. The compound’s structural features suggest that it may interfere with key signaling pathways involved in these pathologies. For instance, studies have shown that analogs of this molecule can modulate neurotransmitter release or inhibit inflammatory cytokine production.

The synthesis of 1-(5-methylfuran-2-yl)cyclopentan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale drug discovery programs.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 1-(5-methylfuran-2-yl)cyclopentan-1-amine and its derivatives. Molecular modeling techniques allow researchers to predict binding affinities, metabolic stability, and other pharmacokinetic properties before conducting experimental validations. This approach has significantly reduced the time and cost associated with drug development, accelerating the discovery of new therapeutic agents.

The pharmacological profile of 1-(5-methylfuran-2-yl)cyclopentan-1-amine is still being thoroughly investigated, but preliminary findings are promising. In vitro studies have demonstrated its ability to interact with several targets relevant to human health. For example, derivatives of this compound have shown inhibitory activity against enzymes involved in pain signaling or inflammation. These findings have prompted further research into optimizing its pharmacological properties for clinical applications.

Another area of interest is the potential use of 1-(5-methylfuran-2-yl)cyclopentan-1-amine as a tool compound in chemical biology research. Its well-defined structure and reactivity make it an excellent candidate for studying enzyme mechanisms or exploring new drug mechanisms of action. By using this compound as a starting point, researchers can develop libraries of related molecules that can be screened for novel biological activities.

The future prospects for 1-(5-methylfuran-2-yl)cyclopentan-1-amine are vast, given its versatility and potential applications across multiple domains. As synthetic chemistry continues to evolve, new methods for modifying this scaffold will emerge, opening up even more possibilities for drug discovery and development. Additionally, interdisciplinary approaches combining chemistry with biology and computer science will further enhance our understanding of this compound’s therapeutic potential.

In conclusion,1-(5-methylfuran -2 -yl)cyclopentan - 1 - amine (CAS No . 1506090 -31 -8) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , combined with its potential biological activities , make it a valuable asset in the quest for novel therapeutic agents . As research progresses , we can expect to see more innovative applications emerging from this promising compound .

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